

Introduction: The Molecular Identity of 2-Methyl-1-phenyl-1-butanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-1-phenyl-1-butanol

Cat. No.: B13818646

[Get Quote](#)

2-Methyl-1-phenyl-1-butanol ($C_{11}H_{16}O$, Molar Mass: 164.24 g/mol) is a tertiary alcohol featuring a phenyl group and a chiral center.^{[1][2]} Its structure combines the functionalities of an aromatic ring, aliphatic chains, and a hydroxyl group, each contributing distinct and identifiable features to its infrared spectrum.

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational transitions of molecules.^[3] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies corresponding to the energy of the absorbed light. By analyzing the absorption bands in an IR spectrum, we can identify the functional groups present in a sample, making it an indispensable tool for structural elucidation and chemical identification.^{[3][4]}

Structural Features and Expected Vibrational Modes

The unique structure of **2-Methyl-1-phenyl-1-butanol** dictates its characteristic IR spectrum. The key functional groups and their expected vibrational modes are:

- Tertiary Hydroxyl (-OH) Group: The presence of the hydroxyl group leads to a prominent O-H stretching vibration. In a condensed phase (like a neat liquid), extensive intermolecular hydrogen bonding significantly broadens this absorption band.^{[5][6][7]}
- Carbon-Oxygen (C-O) Bond: As a tertiary alcohol, the stretching vibration of the C-O bond is expected to appear at a higher wavenumber compared to primary or secondary alcohols.^{[8][9]} This feature is a key diagnostic marker.

- Phenyl Group (C_6H_5-): The aromatic ring contributes several characteristic vibrations, including C-H stretching at wavenumbers above 3000 cm^{-1} and C=C ring stretching vibrations within the fingerprint region.[5][10]
- Aliphatic Chains (- CH_3 , - CH_2-): The methyl and ethyl substituents give rise to characteristic aliphatic C-H stretching and bending vibrations.[3]

Below is a diagram illustrating the molecular structure and the key regions of vibrational activity.

Caption: Molecular structure and key vibrational regions of **2-Methyl-1-phenyl-1-butanol**.

In-Depth Analysis of the Infrared Spectrum

The FTIR spectrum of **2-Methyl-1-phenyl-1-butanol** can be dissected into several key regions, each providing specific structural information.

Wavenumber (cm^{-1})	Vibration Type	Functional Group	Intensity & Characteristics
3550 - 3200	O-H Stretch	Tertiary Alcohol (-OH)	Strong, very broad due to intermolecular hydrogen bonding.[11] [12][13]
3100 - 3000	C-H Stretch	Aromatic (Phenyl Ring)	Medium to weak, sharp peaks.
2975 - 2850	C-H Stretch	Aliphatic (- CH_3 , - CH_2)	Strong, multiple sharp peaks.
~1600 & ~1495	C=C Stretch	Aromatic (Phenyl Ring)	Medium to weak, sharp peaks.[4][10]
~1465 & ~1380	C-H Bend	Aliphatic (- CH_3 , - CH_2)	Medium intensity.
1210 - 1100	C-O Stretch	Tertiary Alcohol (C-O)	Strong, a key diagnostic peak for tertiary alcohols.[8] [14]

The Hydroxyl (O-H) Stretching Region (3550 - 3200 cm⁻¹)

The most prominent feature in the spectrum is a very strong and broad absorption band centered around 3400 cm⁻¹. This is the hallmark of the O-H stretching vibration in a hydrogen-bonded alcohol.[5][7] The extensive network of hydrogen bonds between molecules weakens the O-H bond, causing a distribution of bond strengths that results in a broad, smeared-out peak rather than a sharp one.[6][15] For a neat liquid sample, this broad absorption is the dominant feature in this region.[15]

The C-H Stretching Region (3100 - 2850 cm⁻¹)

This region contains absorptions from both the aromatic and aliphatic C-H bonds.

- Aromatic C-H Stretch (3100 - 3000 cm⁻¹): The C(sp²)-H bonds of the phenyl group typically absorb just above 3000 cm⁻¹. These peaks are usually of medium intensity and can appear as small, sharp signals on the shoulder of the much larger O-H band.
- Aliphatic C-H Stretch (2975 - 2850 cm⁻¹): The C(sp³)-H bonds of the methyl and ethyl groups give rise to strong, sharp absorption bands just below 3000 cm⁻¹. Multiple peaks are expected due to the symmetric and asymmetric stretching modes of the CH₃ and CH₂ groups.

The Fingerprint Region (< 1600 cm⁻¹)

This region is rich with complex vibrational information, providing a unique "fingerprint" for the molecule.[16]

- Aromatic C=C Stretching (~1600 & ~1495 cm⁻¹): The phenyl ring exhibits characteristic C=C stretching vibrations, which typically appear as a pair of sharp bands of variable intensity near 1600 cm⁻¹ and 1495 cm⁻¹.[5][10]
- Aliphatic C-H Bending (~1465 & ~1380 cm⁻¹): Bending vibrations (scissoring and rocking) of the aliphatic C-H bonds appear here. A distinct peak around 1380 cm⁻¹ is often indicative of a methyl (-CH₃) group.
- C-O Stretching (1210 - 1100 cm⁻¹): This is a critically important diagnostic band. The C-O stretching vibration for a tertiary alcohol is found in the 1210-1100 cm⁻¹ range.[8] This is

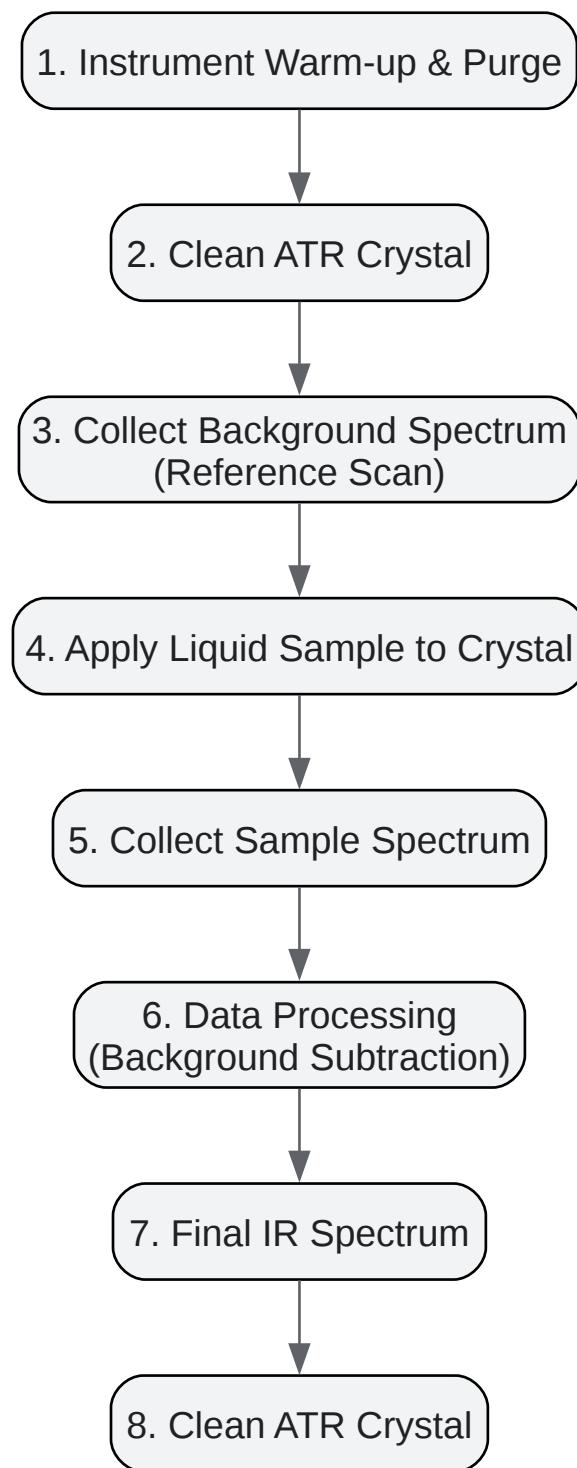
significantly higher than for primary (1075-1000 cm^{-1}) or secondary (1150-1075 cm^{-1}) alcohols, allowing for clear differentiation.^{[8][13]} The intensity of this peak is typically strong.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

To ensure the acquisition of a reliable and reproducible spectrum, a standardized protocol is essential. The following steps describe the use of an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, a common and highly effective method for liquid samples.

Objective: To obtain a high-quality FTIR spectrum of neat **2-Methyl-1-phenyl-1-butanol**.

Materials:


- FTIR Spectrometer with a Diamond or Zinc Selenide ATR crystal.
- Sample of **2-Methyl-1-phenyl-1-butanol**.
- Lint-free wipes and a suitable solvent (e.g., isopropanol) for cleaning.
- Dropper or pipette.

Methodology:

- Instrument Preparation:
 - Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
 - Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO_2 interference.
- ATR Crystal Cleaning (Causality: Self-Validation):
 - Rationale: Any residue on the ATR crystal will appear in the spectrum, leading to inaccurate data. A clean crystal is paramount for a true sample reading.
 - Gently wipe the ATR crystal surface with a lint-free wipe dampened with isopropanol.

- Perform a second wipe with a dry, lint-free cloth to remove any residual solvent.
- Background Spectrum Acquisition:
 - Rationale: This step is crucial to remove the spectral signature of the instrument and the atmosphere (H_2O , CO_2). The final sample spectrum is calculated as a ratio against this background, ensuring only the sample's absorptions are displayed.
 - With the clean, empty ATR accessory in place, initiate the "Collect Background" function in the instrument software. A typical background scan involves co-adding 16 to 32 scans at a resolution of 4 cm^{-1} .
- Sample Application:
 - Place a single drop of **2-Methyl-1-phenyl-1-butanol** onto the center of the ATR crystal, ensuring the entire crystal surface is covered.
 - If the ATR unit has a pressure arm, lower it to ensure good contact between the liquid sample and the crystal.
- Sample Spectrum Acquisition:
 - Rationale: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner, more reliable spectrum.
 - Initiate the "Collect Sample" function. Use the same scan parameters (e.g., 32 scans, 4 cm^{-1} resolution) as the background collection for consistency.
 - The software will automatically process the data, performing a background subtraction and converting the interferogram into a final transmittance or absorbance spectrum.
- Post-Measurement Cleanup:
 - Remove the sample from the ATR crystal using a clean, dry wipe.
 - Clean the crystal thoroughly with isopropanol as described in Step 2 to prepare it for the next measurement.

The logical flow for this experimental workflow is visualized below.

[Click to download full resolution via product page](#)

Caption: Standard Operating Procedure for FTIR-ATR analysis of a liquid sample.

Conclusion

The infrared spectrum of **2-Methyl-1-phenyl-1-butanol** is defined by a set of highly characteristic absorption bands. The dominant feature is the broad O-H stretch centered around 3400 cm^{-1} , confirming its identity as an alcohol. The presence of a phenyl group is confirmed by aromatic C-H stretches above 3000 cm^{-1} and C=C ring stretches near 1600 cm^{-1} . Crucially, the strong C-O stretching band in the $1210\text{-}1100\text{ cm}^{-1}$ region serves as a definitive marker for its tertiary alcohol structure. By following the robust experimental protocol outlined, researchers can reliably obtain a high-fidelity spectrum to confirm the identity and purity of this compound.

References

- Chemistry LibreTexts. (n.d.). Infrared spectra of alcohols and phenols.
- OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry.
- Rathee, N. (2025). IR Spectra of Alcohols. Prezi.
- Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online.
- Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols.
- Química Orgánica. (n.d.). IR Spectrum: Alcohols and Phenols.
- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alcohols.
- JoVE. (2024). Video: IR Spectrum Peak Broadening: Hydrogen Bonding.
- Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online.
- AdiChemistry. (2024). Infrared spectroscopy alcohols phenols. YouTube.
- Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.
- NIST. (n.d.). **2-Methyl-1-phenyl-1-butanol**. In NIST Chemistry WebBook.
- Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols.
- NIST. (n.d.). **2-Methyl-1-phenyl-1-butanol**. In NIST Chemistry WebBook.
- University of California, Los Angeles. (n.d.). Infrared Spectroscopy Lecture Notes.
- NIST. (n.d.). 2-Methyl-1-butanol. In NIST Chemistry WebBook.
- PubChem. (n.d.). 2-Methyl-2-phenyl-1-butanol.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of butan-1-ol.
- Homework.Study.com. (n.d.). How can infrared spectrometry be used to differentiate between 1-butanol, 2-butanol, and....

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Methyl-1-phenyl-1-butanol [webbook.nist.gov]
- 2. 2-Methyl-1-phenyl-1-butanol [webbook.nist.gov]
- 3. prezi.com [prezi.com]
- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: IR Spectrum Peak Broadening: Hydrogen Bonding [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 10. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. youtube.com [youtube.com]
- 14. homework.study.com [homework.study.com]
- 15. Chemistry: Infrared spectra of alcohols and phenols [openchemistryhelp.blogspot.com]
- 16. infrared spectrum of butan-1-ol prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [Introduction: The Molecular Identity of 2-Methyl-1-phenyl-1-butanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13818646#2-methyl-1-phenyl-1-butanol-infrared-spectrum>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com